2-(5-bromo-1H-indazol-1-yl)acetic acid
Description
Significance of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery
Indazole-containing derivatives are integral to modern medicinal chemistry, appearing in a multitude of compounds with diverse biological functions. nih.govsigmaaldrich.com The rigid, planar structure of the indazole ring system provides a well-defined scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological properties. nih.govresearchgate.net This structural versatility enables the creation of extensive libraries of indazole analogues for screening against a wide range of biological targets. The stability of the 1H-indazole tautomer over the 2H-indazole form is a key consideration in synthetic strategies and molecular design. nih.gov
The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov Another example is Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is utilized in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. nih.gov These examples highlight the clinical success and therapeutic relevance of indazole-based compounds.
Overview of Biologically Active Indazole Derivatives
The substitution pattern on the indazole ring dramatically influences the biological activity of the resulting derivatives. Researchers have explored a vast chemical space by introducing a variety of functional groups at different positions of the indazole nucleus, leading to the discovery of compounds with a broad spectrum of pharmacological effects. nih.govsigmaaldrich.comrsc.org
Numerous studies have reported the synthesis and evaluation of indazole derivatives with significant biological activities, including:
Anticancer Activity: A primary area of investigation for indazole derivatives is oncology. nih.govnih.gov Compounds have been developed as inhibitors of various kinases, such as pan-Pim kinases, epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK), which are crucial in cancer cell proliferation and survival. sigmaaldrich.com
Anti-inflammatory Activity: The indazole scaffold is a key component in several anti-inflammatory agents. sigmaaldrich.comglpbio.com
Antimicrobial Activity: Researchers have synthesized indazole derivatives with potent activity against various microbial pathogens, including bacteria and fungi. sigmaaldrich.comglpbio.com
Antiprotozoal Activity: Certain indazole derivatives have shown promising activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. glpbio.com
Other Activities: The pharmacological profile of indazole derivatives extends to anti-HIV, antiarrhythmic, and antipsychotic activities, among others. sigmaaldrich.comnih.gov
The following table provides a glimpse into the diverse biological activities of some indazole derivatives:
| Compound Type | Biological Activity | Reference |
| Pazopanib | Tyrosine kinase inhibitor (Anticancer) | nih.gov |
| Niraparib | PARP inhibitor (Anticancer) | nih.gov |
| 3-Aminoindazole derivatives | ALK inhibitors (Anticancer) | sigmaaldrich.com |
| 2,3-Diphenyl-2H-indazole derivatives | Anticandidal | glpbio.com |
| 6-Azaindazole derivatives | Pim kinase inhibitors (Anticancer) | sigmaaldrich.com |
Positioning of Acetic Acid Moiety in Indazole-Based Research
The introduction of an acetic acid moiety to the indazole scaffold has been a strategic approach in medicinal chemistry. The carboxylic acid group can act as a key pharmacophore, participating in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites. Furthermore, the acetic acid side chain can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug-likeness. thieme-connect.de
The position of the acetic acid group on the indazole ring is a critical determinant of the compound's properties and biological activity. The linkage can be at various positions on the indazole nucleus, with the N1 and C3 positions being common points of attachment. The synthesis of substituted indazole acetic acids has been an area of active research, with various methods developed to control the regioselectivity of the substitution. thieme-connect.de
Contextualizing 2-(5-Bromo-1H-Indazol-1-yl)acetic Acid within Indazole Analogue Space
The compound this compound belongs to the class of N1-substituted indazole acetic acids. Its structure features a bromine atom at the 5-position of the indazole ring and an acetic acid group attached to the N1 position. The presence of the bromine atom, an electron-withdrawing group, can significantly influence the electronic properties of the indazole ring and may play a role in its interaction with biological targets.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural features place it within a well-explored and significant area of medicinal chemistry. The synthesis of such a compound would typically involve the N-alkylation of 5-bromo-1H-indazole with an ethyl bromoacetate (B1195939) equivalent, followed by hydrolysis of the resulting ester. The regioselectivity of the initial alkylation step is a key challenge, as mixtures of N1 and N2 isomers are often formed.
The potential biological activities of this compound can be inferred from the known activities of related compounds. The combination of the indazole scaffold, the bromo substituent, and the acetic acid moiety suggests that this compound could be investigated for a range of therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent. However, without specific experimental data, any such potential remains speculative.
Properties
CAS No. |
92567-19-6 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.1 |
Purity |
91 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 5 Bromo 1h Indazol 1 Yl Acetic Acid and Its Analogues
Strategies for the Construction of the 1H-Indazole Ring System
The formation of the core 1H-indazole structure is a foundational step in the synthesis of the target compound and its derivatives. Chemists have developed a range of methodologies, including classical cyclization reactions and modern catalytic processes, to efficiently construct this bicyclic aromatic heterocycle.
Cyclization Reactions in Indazole Core Synthesis
Cyclization reactions are a cornerstone of indazole synthesis, involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A variety of precursors can be utilized for this purpose. For instance, o-toluidines can be converted into 1H-indazoles through nitrosation, rearrangement, and subsequent cyclization. chemicalbook.com Similarly, diazotization and cyclization of o-alkynylanilines provide a route to 3-substituted 1H-indazoles. chemicalbook.com
Other common strategies start from ortho-substituted benzene derivatives. The condensation of 2-hydroxybenzaldehydes or ketones with hydrazine (B178648) hydrochloride leads to functionalized 1H-indazoles. chemicalbook.com A one-pot synthesis has been developed from 2-haloacetophenones using a copper-catalyzed amination with methyl hydrazine followed by intramolecular cyclization. chemicalbook.com A significant approach involves the intramolecular Ullmann reaction of a hydrazone, which can be part of a scalable, three-step synthesis starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com
More recent advancements include electrochemical methods. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields under operationally simple conditions. rsc.org Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones also offers a straightforward strategy to obtain functionalized 1H-indazoles. researchgate.net
N-N Bond Forming Reactions in Indazole Acetic Acid Synthesis
The direct formation of the N-N bond is a key transformation in many indazole syntheses. Novel cascade reactions have been developed for the synthesis of indazole acetic acid scaffolds specifically. whiterose.ac.uk One such method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions, which allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives. whiterose.ac.uk This approach is notable for its tolerance of a range of functional groups. whiterose.ac.ukresearchgate.net
An alternative N-N bond-forming strategy is the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This method can selectively produce various 2-substituted 2H-indazoles, which are frequently used in drug design, as well as 1H-indazoles. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org
The following table summarizes different starting materials and the resulting indazole products from N-N bond-forming reactions.
| Starting Material | Reaction Type | Product Type | Reference |
| 3-Amino-3-(2-nitroaryl)propanoic acids | Cascade Cyclization | Indazole acetic acids (unsubstituted, hydroxy, alkoxy) | whiterose.ac.uk |
| 2-Aminomethyl-phenylamines | Oxidative Cyclization | 1H-indazoles, 2H-indazoles, 3H-indazoles | organic-chemistry.org |
| Additive intermediates of Grignard reagents to 2-aminobenzonitriles | FeCl₃/Bpy catalyzed N-N coupling | 1H-indazoles | researchgate.net |
Palladium-Catalyzed Cross-Coupling Methodologies for Indazole Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing and functionalizing indazole scaffolds. The Suzuki-Miyaura cross-coupling, which involves the reaction of an aryl halide with an organoboronic acid using a palladium catalyst, is a highly effective method for forming C-C bonds. rsc.org This technique has been used to synthesize a series of indazole derivatives from bromo-indazole carboxamide and various organoboronic acids. rsc.org
The catalytic cycle for these reactions typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Domino reactions initiated by palladium catalysis also provide efficient routes to indazole derivatives. For example, a novel synthesis of 3-amino-2H-indazoles proceeds from 2-halobenzonitriles and monosubstituted hydrazines through a palladium-catalyzed coupling followed by an intramolecular hydroamination. nih.gov Palladium catalysis is also central to coupling benzyl (B1604629) groups to aryl halides, a reaction that can be applied to indazole systems. nih.gov
Regioselective Bromination of the Indazole Nucleus at the 5-Position
Introducing a bromine atom specifically at the 5-position of the indazole ring is a critical step for synthesizing the title compound. The regioselectivity of halogenation on the indazole nucleus can be challenging to control. However, methods have been developed to achieve site-specific bromination.
Metal-free, regioselective halogenation of 2H-indazoles has been achieved using N-halosuccinimides (NXS). rsc.org While these studies often focus on the C3 and C7 positions, the conditions can be tuned to target other positions. For instance, in the bromination of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS), careful control of reaction conditions led to mono-substituted products, though often at the C3 position. rsc.org When attempting di-substitution, a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole was obtained, indicating that C5 bromination is possible, albeit with challenges in selectivity. rsc.org
For the 1H-indazole tautomer, electrophilic aromatic substitution reactions are generally directed by the existing substituents on the benzene ring. To achieve bromination at the 5-position, the electronic properties of the starting indazole must favor substitution at this site.
The following table highlights reagents used for the bromination of indazoles.
| Reagent | Position(s) Brominated | Comments | Reference |
| N-Bromosuccinimide (NBS) | C3, C5, C7 | Regioselectivity depends on substrate and reaction conditions. | rsc.org |
| 5,5-dimethylhydantoin (DBDMH) | C3 | Used for ultrasound-assisted bromination. | researchgate.net |
Introduction and Functionalization of the Acetic Acid Side Chain at N1-Position
The final key structural feature of 2-(5-bromo-1H-indazol-1-yl)acetic acid is the acetic acid group attached to the N1 nitrogen of the indazole ring. This is typically achieved through N-alkylation.
N-Alkylation Strategies for Indazole Acetic Acids
The N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to a mixture of regioisomers. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, the distribution of N1- and N2-alkylated products depends on various factors, including the substrate, electrophile, solvent, and base used. nih.gov
Strategies to achieve regioselective N1-alkylation often exploit these dependencies. For example, using specific α-halo carbonyl electrophiles can favor the formation of the thermodynamic N1-substituted product through an equilibration process. nih.gov The choice of base and solvent is also critical; for instance, using NaHMDS in different solvents like THF or DMSO can lead to different regioselectivities. nih.gov A study on methyl 5-bromo-1H-indazole-3-carboxylate found that highly regioselective N1-alkylation could be achieved, with density functional theory (DFT) calculations suggesting a chelation mechanism involving a cesium cation directs the substitution to the N1 position. beilstein-journals.orgnih.gov
Direct synthesis methods can bypass the regioselectivity issue. As mentioned previously, cascade N-N bond-forming reactions starting from 3-amino-3-(2-nitroaryl)propanoic acids can directly yield N1-substituted indazole acetic acids. whiterose.ac.uk Alternatively, a pre-formed 5-bromo-1H-indazole can be alkylated with an ethyl bromoacetate (B1195939) equivalent in the presence of a suitable base to introduce the acetic acid side chain, followed by hydrolysis of the ester.
The table below outlines factors influencing the regioselectivity of indazole N-alkylation.
| Factor | Influence on Regioselectivity | Example | Reference |
| Base/Cation | Can coordinate with the indazole to direct alkylation to a specific nitrogen. | Cesium carbonate can promote N1-alkylation via a chelation mechanism. | beilstein-journals.orgnih.gov |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the indazole anion. | Solvent-dependent regioselectivity observed with NaHMDS in THF vs. DMSO. | nih.gov |
| N-Alkylating Reagent | The nature of the electrophile affects the kinetic vs. thermodynamic control of the reaction. | α-halo carbonyl electrophiles can lead to the thermodynamic N1 product. nih.gov Alkyl 2,2,2-trichloroacetimidates with an acid catalyst selectively give N2 products. | nih.govorganic-chemistry.org |
| Synthetic Strategy | Direct synthesis of the substituted indazole can avoid regioselectivity problems. | Cascade reaction of 3-amino-3-(2-nitroaryl)propanoic acids yields N1-indazole acetic acids directly. | whiterose.ac.uk |
Stereochemical Considerations in Acetic Acid Moiety Introduction
The introduction of the acetic acid moiety at the N-1 position of the indazole ring is a critical step that can, in principle, generate a stereocenter if the α-carbon is further substituted. While the direct synthesis of chiral this compound is not extensively detailed in the literature, general principles of asymmetric synthesis can be applied.
One approach involves the use of chiral alkylating agents. For instance, employing an α-haloacetic acid derivative bearing a chiral auxiliary could induce diastereoselectivity in the N-alkylation step. Subsequent removal of the auxiliary would yield the enantiomerically enriched indazole acetic acid.
Another strategy is the stereoselective synthesis of more complex indazole acetic acid derivatives. For example, a one-pot stereoselective process has been reported for the synthesis of dimethanodibenzo[e,i] beilstein-journals.orgnih.govdiazecines by reacting quinaldines with a zinc-acetic acid mixture, creating four stereogenic centers with high selectivity. researchgate.netresearchgate.net While not a direct synthesis of the title compound, this demonstrates that stereocontrol is achievable in reactions involving acetic acid precursors.
Furthermore, photoredox-catalyzed decarboxylative addition of N-substituted acetic acids to aldehydes represents a mild method for forming new C-C bonds and generating secondary alcohols, which could be precursors to chiral acetic acid derivatives. researchgate.net The stereochemical outcome of such reactions would depend on the substrate and the catalytic system employed.
Synthesis of Structural Analogues and Derivatives of this compound
The versatility of the this compound scaffold allows for a wide range of structural modifications, enabling the exploration of structure-activity relationships in drug discovery programs. These modifications can be broadly categorized into alterations of the indazole ring, functionalization of the bromine atom, and variations of the acetic acid side chain.
Modifications on the Indazole Ring System
The indazole ring of this compound can be functionalized at various positions to generate a library of analogues. researchgate.netdiva-portal.orgdiva-portal.orgwhiterose.ac.uk A general approach involves the synthesis of substituted 3-amino-3-(2-nitroaryl)propanoic acids, which can then be cyclized to form the corresponding indazole acetic acids. researchgate.netdiva-portal.orgdiva-portal.orgwhiterose.ac.uk This method tolerates a range of functional groups on the aryl ring, allowing for the introduction of substituents at positions other than the bromine at C-5. researchgate.netdiva-portal.org
For instance, microwave-assisted synthesis has been employed to produce indazole acetic acids with various substituents on the benzene ring of the indazole core. researchgate.netresearchgate.net The reaction of substituted 3-amino-3-(2-nitrophenyl)propanoic acids with different alcohols under microwave irradiation yields a variety of alkoxyindazole acetic acids. researchgate.netdiva-portal.org The electronic nature of the substituents on the aryl ring can influence the reaction yield. Electron-withdrawing groups, such as chlorine or trifluoromethyl at the 6-position, are well-tolerated and lead to good yields of the desired products. researchgate.net Conversely, electron-donating groups at the 5-position can lead to reduced yields. researchgate.net
It is noteworthy that an electron-withdrawing 5-bromo substituent did not improve the reaction outcome in one study, as it led to a competing nucleophilic substitution of the bromine by methoxide. researchgate.net This highlights the careful consideration of reaction conditions required when dealing with halogenated indazole derivatives.
Functionalization of the Bromine Atom via Cross-Coupling Reactions
The bromine atom at the C-5 position of this compound is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. rasayanjournal.co.in These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the bromo-indazole with a variety of boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-5 position. The development of a manufacturing process for the COVID-19 antiviral Ensitrelvir, for example, highlights the industrial applicability of such coupling strategies on indazole cores. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities at the C-5 position. Treatment of N-protected bromo-indazoles with benzophenone (B1666685) imine in the presence of a palladium catalyst is a common strategy for amination. rasayanjournal.co.in
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions, and microwave irradiation has been shown to be an effective technique for accelerating these transformations and improving yields. rasayanjournal.co.in
Variations in the Acetic Acid Moiety and its Derivatives
The acetic acid side chain of this compound can be readily modified to produce a variety of derivatives, including esters, amides, and alcohols. semanticscholar.orgnih.govchemicalbook.com
Esterification: The carboxylic acid can be converted to its corresponding ester, such as an ethyl or methyl ester, through standard esterification procedures. For example, treatment with an alcohol in the presence of an acid catalyst or using an alkyl halide with a base can yield the desired ester. The synthesis of ethyl 2-(5-bromo-1H-benzimidazol-2-yl)acetate has been reported, and similar methods can be applied to the indazole analogue. chemicalbook.com
Amide Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This is typically achieved using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.
Reduction to Alcohols: The carboxylic acid or its ester derivative can be reduced to the corresponding alcohol, 2-(5-bromo-1H-indazol-1-yl)ethanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
These transformations of the acetic acid moiety are crucial for creating analogues with altered polarity, hydrogen bonding capabilities, and steric profiles, which can significantly impact their biological activity. A series of indazole derivatives with ester-containing side chains of varying lengths have been synthesized through nucleophilic substitution reactions on halo esters. nih.gov Basic hydrolysis of these ester derivatives then provides the corresponding indazole carboxylic acids. nih.gov
Reaction Mechanism Studies in the Synthesis of 1H-Indazole Derivatives
The synthesis of 1H-indazole derivatives, particularly the N-alkylation step to introduce the acetic acid moiety, is governed by several mechanistic factors that determine the regioselectivity of the reaction. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govwuxibiology.com The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomers upon alkylation. nih.govbeilstein-journals.org
The regiochemical outcome of the N-alkylation is influenced by a combination of factors including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for the selective N-1 alkylation of various C-3 substituted indazoles. beilstein-journals.orgnih.gov In contrast, Mitsunobu conditions often favor the formation of the N-2 regioisomer. beilstein-journals.orgd-nb.info
Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms. nih.govbeilstein-journals.orgwuxibiology.com These studies suggest that for N-1 alkylation, a chelation mechanism may be at play, where the cation from the base coordinates to both the N-2 nitrogen and an oxygen atom of a substituent at the C-3 position, thereby directing the alkylating agent to the N-1 position. nih.govbeilstein-journals.org
Furthermore, the tautomeric equilibrium between the 1H- and 2H-indazole forms plays a crucial role. beilstein-journals.orgwuxibiology.com Quantum mechanical calculations have shown that the 1H-indazole tautomer is generally more stable. wuxibiology.com The reaction pathway and the relative activation energies for N-1 versus N-2 alkylation are dependent on which tautomer is the reacting species. wuxibiology.com For example, in the highly selective N-2 alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates, the proposed mechanism involves protonation of the imide, followed by nucleophilic attack by the N-2 nitrogen of the indazole. wuxibiology.com
The study of these reaction mechanisms is essential for the rational design of synthetic routes that selectively yield the desired 1H-indazole derivatives, which are often the more therapeutically relevant isomers.
Structure Activity Relationship Sar and Design Principles for Indazole Acetic Acid Derivatives
Impact of Bromine Substitution at the 5-Position on Molecular Interactions
The substitution of a bromine atom at the 5-position of the indazole ring is a critical design element that significantly influences the molecule's physicochemical properties and its interactions with target proteins. The bromine atom is an electron-withdrawing group, which can modulate the electronic distribution of the entire indazole scaffold. This electronic effect can be crucial for binding affinity.
Furthermore, the bromine atom can participate in specific, non-covalent interactions, most notably halogen bonding. Halogen bonds are interactions where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an amino acid residue within a protein's binding pocket. The presence of bromine can also lead to other weak interactions, such as C-H⋯Br hydrogen bonds, which contribute to the stability of the ligand-target complex. nih.gov The size and lipophilicity of the bromine atom also play a role in occupying hydrophobic pockets within the target protein, potentially enhancing binding affinity and selectivity. For instance, in the development of anticancer agents, the inclusion of a bromine atom on a heterocyclic scaffold is a common strategy to improve potency. nih.gov
Role of the Acetic Acid Moiety in Ligand-Target Recognition
The acetic acid moiety attached to the indazole nitrogen is a key pharmacophoric feature that plays a direct and vital role in ligand-target recognition. This functional group is a potent hydrogen bond donor (from the carboxylic acid proton) and a hydrogen bond acceptor (from the two oxygen atoms). This allows it to form strong, directional hydrogen bonds with complementary amino acid residues in a protein's active site, such as serine, threonine, or lysine.
Beyond hydrogen bonding, the carboxylic acid group can be deprotonated under physiological pH to form a carboxylate anion. This negatively charged group can engage in powerful ionic interactions, or salt bridges, with positively charged amino acid residues like lysine, arginine, or histidine. These interactions serve as a strong anchor, significantly contributing to the binding energy and helping to orient the entire molecule correctly within the binding site for optimal activity. The presence of this moiety is crucial for establishing key binding interactions necessary for the biological function of many kinase inhibitors and other therapeutic agents. nih.govmdpi.com
Influence of Substituents on Indazole Nitrogen Atoms (N1, N2) on Biological Profiles
The indazole ring has two nitrogen atoms, N1 and N2, and the position of substituent attachment profoundly affects the molecule's shape, electronic properties, and, consequently, its biological activity. The two resulting isomers, N1-substituted and N2-substituted indazoles, often exhibit distinct biological profiles. nih.govnih.gov
N1-alkylated indazoles are described as a "ubiquitous and privileged motif within medicinal chemistry," and selective synthesis methods are often developed to favor this isomer due to its desired biological effects in many drug discovery programs. rsc.org The N1-substituted isomer is generally the more thermodynamically stable tautomer. nih.govnih.gov However, in some cases, N2-substitution can lead to a different three-dimensional arrangement of functional groups that may be more favorable for binding to a specific target. For example, in the development of dual MCL-1/BCL-2 inhibitors, moving a substituent to the N2 position was a key step in improving the activity profile. rsc.org Therefore, the exploration of both N1 and N2 substitution is a common strategy in lead optimization to determine which isomer provides the optimal interaction with the biological target.
| Target Class | Preferred Substitution | Rationale / Example | Reference |
|---|---|---|---|
| General Medicinal Chemistry | N1 | N1-alkyl indazoles are considered a privileged motif. Methods are developed for selective N1 alkylation, which is often the thermodynamically more stable product. | rsc.org |
| BCL-2 Family Proteins | N2 | Elaboration of an N2-substituted indazole-3-carboxylic acid lead resulted in improved dual inhibition of MCL-1 and BCL-2. | rsc.org |
| Monoamine Oxidase B (MAO-B) | N1 or N2 | Binding interactions were established via the N1 or N2 nitrogen of the indazole moiety in N-alkylated indazole-5-carboxamide derivatives. | nih.gov |
Conformational Analysis and Tautomerism of Indazole Scaffolds Relevant to Activity
The biological activity of indazole derivatives is intrinsically linked to their three-dimensional structure and the potential for tautomerism. Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more stable thermodynamically and is the predominant form. nih.govnih.gov This tautomeric preference is crucial because it dictates the position of the hydrogen bond donor (the N-H group) and the hydrogen bond acceptor (the lone pair on the other nitrogen), which are fundamental for molecular recognition by a biological target. nih.govmdpi.com
Rational Design and Optimization Strategies for Indazole-Based Bioactive Molecules
The development of novel drugs from a lead compound like 2-(5-bromo-1H-indazol-1-yl)acetic acid involves sophisticated rational design and optimization strategies aimed at improving potency, selectivity, and pharmacokinetic properties.
Scaffold hopping and fragment-based design are powerful strategies in modern drug discovery.
Scaffold Hopping : This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.govnih.gov The goal is to identify novel chemical series with improved properties, such as better patentability, enhanced selectivity, or more favorable metabolic profiles. A notable example is the successful "hop" from an indole (B1671886) scaffold to an indazole scaffold, which led to the discovery of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org
Fragment-Based Design : This approach begins by screening small, low-molecular-weight chemical fragments for weak binding to the target protein. acs.org Once a binding fragment is identified, it is grown or linked with other fragments in a stepwise manner to build a more potent, higher-affinity lead compound. The indazole ring itself can be considered a valuable fragment due to its favorable properties and proven track record in approved drugs.
This compound serves as an excellent template for lead optimization. Starting with this molecule, medicinal chemists can apply systematic modifications to enhance its drug-like properties. Key optimization strategies include:
Modification of the 5-Position : The bromine atom can be replaced with other halogens (Cl, F, I) to fine-tune halogen bonding potential and electronics, or with other small groups (e.g., methyl, cyano) to probe the steric and electronic requirements of the binding pocket.
Alteration of the Acetic Acid Moiety : The length of the alkyl chain can be varied, or the carboxylic acid can be replaced with bioisosteres—different functional groups with similar physical or chemical properties, such as a tetrazole or a hydroxamic acid. This can optimize binding interactions and improve properties like cell permeability.
Substitution on the Benzene (B151609) Ring : Additional substituents can be introduced on the benzene portion of the indazole ring to explore further interactions with the target protein and enhance properties like metabolic stability.
Exploring N2 Isomers : As discussed, synthesizing and testing the corresponding N2-substituted isomer, 2-(5-bromo-2H-indazol-2-yl)acetic acid, is a critical step to determine if an alternative binding mode could lead to improved activity or a different selectivity profile. rsc.org
These iterative design, synthesis, and testing cycles allow for the refinement of the initial template into a highly optimized clinical candidate.
| Structural Region | Modification Strategy | Goal |
|---|---|---|
| C5-Position | Replace Bromine with other halogens (F, Cl) or small groups (CH₃, CN) | Optimize halogen bonding, electronic properties, and steric fit. |
| Acetic Acid Moiety | Vary chain length (e.g., propionic acid) or replace with bioisosteres (e.g., tetrazole) | Improve binding affinity, cell permeability, and metabolic stability. |
| Indazole Nitrogen | Synthesize and test the N2-substituted isomer | Explore alternative binding modes and potentially different biological profiles. |
| Benzene Ring | Introduce additional substituents at other open positions (e.g., C4, C6, C7) | Probe for new interactions with the target and enhance pharmacokinetic properties. |
Computational and Chemoinformatic Approaches to 2 5 Bromo 1h Indazol 1 Yl Acetic Acid Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand how ligands like indazole derivatives interact with protein targets at the molecular level.
Research on indazole derivatives frequently employs molecular docking to identify potential biological targets and elucidate binding modes. For instance, studies on novel N-alkylated indazole derivatives have used docking to assess their binding efficacy against cancer-related proteins, such as the discoidin domain receptor 1 (DDR1), which is implicated in renal cancer. nih.gov In these analyses, the binding energy (measured in kcal/mol) is a key metric, with lower values indicating a more stable interaction. The interactions are further characterized by identifying specific amino acid residues involved in hydrogen bonds and hydrophobic contacts.
While specific docking studies for 2-(5-bromo-1H-indazol-1-yl)acetic acid are not extensively detailed in the provided literature, the methodology is well-established for analogous structures. A typical analysis would involve docking the compound into the active site of a target protein. For example, based on the known activities of indazoles, potential targets could include kinases, histone deacetylases (HDACs), or enzymes in microbial pathways. ajchem-a.commdpi.com The results would reveal key interactions, such as hydrogen bonding involving the carboxylic acid group and halogen bonding from the bromine atom, which can guide further optimization.
Table 1: Representative Molecular Docking Data for Indazole Analogs This table presents data for analogous compounds to illustrate the typical outputs of molecular docking studies.
| Ligand Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|---|
| Indazole-Amide Derivative | Renal Cancer Receptor (DDR1) | 6FEW | High (specific value not stated) | Not specified | nih.gov |
| Imidazolo-Triazole Hydroxamic Acid | HDAC2 | 4LXZ | -8.7 | Not specified | ajchem-a.com |
| 5-Bromoindole-Oxadiazole Derivative | EGFR Tyrosine Kinase | 4HJO | Favorable (specific value not stated) | Met793, Leu718, Val726, Ala743 | tu.edu.iqresearchgate.net |
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
QM and DFT methods provide profound insights into the electronic properties of molecules, which govern their reactivity and interactions. These calculations are crucial for understanding the intrinsic characteristics of compounds like this compound.
Electronic Structure and Reactivity Descriptors
DFT calculations are used to determine the electronic structure of indazole derivatives. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For an indazole acetic acid derivative, the carboxylic acid oxygen atoms would typically appear as nucleophilic sites (red), while the acidic proton and regions near the bromine atom might show electrophilic character (blue), guiding the understanding of potential intermolecular interactions. nih.gov
Table 2: Illustrative DFT-Calculated Electronic Properties for Indazole Derivatives This table shows representative data for indazole analogs to demonstrate typical DFT results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Indazole Derivative 8a | -6.31 | -1.77 | 4.54 | nih.gov |
| Indazole Derivative 8c | -6.37 | -1.77 | 4.60 | nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR, IR)
QM and DFT methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While experimental characterization is the gold standard, theoretical predictions are invaluable for structure verification and interpretation of experimental data. nih.govijper.org For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra, which could then be compared with experimentally obtained spectra to confirm the synthesized structure. nih.gov Discrepancies between predicted and observed spectra can also reveal subtle conformational or electronic effects.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. ajchem-a.com An MD simulation of this compound bound to a target protein would involve simulating the movements of all atoms in the system over a period typically ranging from nanoseconds to microseconds.
Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is stably bound. ajchem-a.comnih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can signify flexibility that may be important for ligand binding or protein function. ajchem-a.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions for binding affinity. nih.gov
Table 3: Typical Output Parameters from MD Simulation Studies This table illustrates the kind of data obtained from MD simulations of ligand-protein complexes.
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions | Reference |
|---|---|---|---|---|
| F4-HDAC2 | 100 | ~2.15 | Not specified | ajchem-a.com |
| Thiazole-DNA Gyrase B | 100 | < 2.0 | Hydrogen bonds, water bridges | nih.gov |
In Silico ADMET Prediction for Indazole Acetic Acid Derivatives (Excluding Human Data)
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for the early assessment of these properties, reducing the reliance on expensive and time-consuming experimental assays. nih.govscielo.br
For indazole acetic acid derivatives, various parameters can be calculated using platforms like SwissADME and pkCSM. These predictions are based on the molecule's structure and physicochemical properties.
Table 4: Representative In Silico ADMET Predictions for Drug-like Molecules This table shows common ADMET parameters predicted for compounds analogous to indazole acetic acids.
| Parameter | Description | Favorable Range/Prediction | Reference |
|---|---|---|---|
| Absorption | |||
| Lipinski's Rule of Five | A rule of thumb for oral bioavailability. | 0 violations | scielo.br |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | scielo.br |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB. | No/Low | nih.gov |
| Metabolism | |||
| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor | tu.edu.iq |
| Toxicity | |||
| AMES Toxicity | Potential to be mutagenic. | Non-mutagenic | scielo.br |
Chemoinformatics for Indazole Library Design and Virtual Screening
Chemoinformatics provides the tools and methods to manage, analyze, and model large volumes of chemical data, which is essential for designing focused compound libraries. researchgate.net For the this compound scaffold, chemoinformatic approaches can be used to systematically explore the chemical space around this core structure.
The process typically involves:
Scaffold Identification: The this compound core is defined as the central scaffold.
Virtual Library Generation: A large, diverse library of virtual compounds is created by attaching various chemical groups (fragments) to different positions of the scaffold (e.g., the indazole ring or the acetic acid moiety). This can be done using fragment-based or reaction-based enumeration methods. acs.org
Property Filtering: The virtual library is filtered based on desired physicochemical properties (e.g., molecular weight, cLogP) and ADMET predictions to remove compounds with unfavorable drug-like characteristics. researchgate.net
Virtual Screening: The refined library is then screened in silico against one or more biological targets using molecular docking or pharmacophore modeling. This process identifies a smaller subset of promising candidates with high predicted affinity and specificity. researchgate.netresearchgate.net
This chemoinformatics-driven approach allows researchers to prioritize the synthesis of compounds that are most likely to be active and have favorable properties, making the drug discovery process more efficient and cost-effective. rsc.org
Advanced Characterization and Mechanistic Elucidation Techniques for Indazole Acetic Acids
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For indazole derivatives, it is particularly valuable for unambiguously identifying the N-1 and N-2 positional isomers that often form during synthesis. nih.gov
While specific crystallographic data for 2-(5-bromo-1H-indazol-1-yl)acetic acid is not publicly available, the analysis of closely related compounds provides significant insight. For instance, the crystal structure of indazol-2-yl-acetic acid has been determined, revealing a supramolecular architecture maintained by intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the N1 atom of a neighboring indazole ring. nih.gov Similarly, the analysis of another derivative, 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, demonstrates how X-ray diffraction elucidates the planarity of the indazole core and the relative orientation of its substituents. researchgate.net In its crystal structure, molecules form inversion dimers through Br⋯O interactions. researchgate.net
These studies underscore the power of X-ray crystallography to confirm isomeric structures and reveal non-covalent interactions that govern the packing of molecules in the solid state.
Table 1: Example Crystal Data for an Indazole Derivative, 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀BrN₃O₃ |
| Molecular Weight | 360.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.2690 (6) Å |
| b | 15.6721 (7) Å |
| c | 7.2136 (3) Å |
| β | 99.029 (2)° |
| Volume | 1481.50 (11) ų |
High-Resolution Mass Spectrometry in Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of novel compounds, offering highly accurate mass measurements that can confirm the elemental composition of a molecule with great confidence. researchgate.netrsc.org Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are routinely used to determine the exact mass of a parent ion, which for this compound would be compared against the calculated theoretical mass. researchgate.net
Beyond simple confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and for monitoring chemical reactions or identifying metabolites. nih.gov The fragmentation patterns observed in the MS/MS spectrum provide a fingerprint of the molecule. For indazole-containing compounds, characteristic fragmentation often involves the cleavage of the bond between the carbonyl group and the heterocyclic ring. researchgate.net In the case of this compound, key fragment ions would likely arise from the loss of the acetic acid side chain (–CH₂COOH) or the cleavage of the indazole ring itself. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the M and M+2 peaks, which have a nearly 1:1 ratio.
This detailed fragmentation analysis allows researchers to distinguish between isomers and to identify metabolites where enzymatic processes may have modified the parent structure, for example, through hydroxylation or conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. researchgate.net For N-substituted indazoles, NMR is critical for distinguishing between the N-1 and N-2 regioisomers that are often produced simultaneously during synthesis. nih.govresearchgate.net
The structural assignment is achieved by analyzing ¹H and ¹³C NMR spectra. In ¹H NMR, the chemical shift of the proton at the C3 position of the indazole ring is a key indicator. Furthermore, the protons of the methylene (B1212753) group (–CH₂) in the acetic acid side chain provide distinct signals. For this compound, the aromatic protons would show a specific splitting pattern determined by their positions on the brominated benzene (B151609) ring.
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecule. researchgate.net The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between the N-CH₂ protons and specific protons on the indazole ring, definitively confirming the N-1 substitution pattern. researchgate.net
NMR is also the primary tool for studying the annular tautomerism of the indazole ring system. researchgate.net While N-alkylation, as in this compound, prevents tautomerization, studies of the parent 1H-indazole show that it is generally the more thermodynamically stable tautomer compared to 2H-indazole. researchgate.netnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual values may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~170 |
| CH₂ | ~5.0-5.2 | ~50 |
| C3-H | ~8.0-8.2 | ~135 |
| C4-H | ~7.6-7.8 | ~125 |
| C5-Br | - | ~115 |
| C6-H | ~7.4-7.6 | ~128 |
| C7-H | ~7.9-8.1 | ~112 |
| C3a | - | ~122 |
Spectroscopic Methods for Probing Molecular Interactions (e.g., UV-Vis, Fluorescence)
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful methods for studying the electronic properties of a molecule and its interactions with other species. The indazole ring system, being an aromatic heterocycle, exhibits characteristic UV absorption bands. The position (λ_max) and intensity (molar extinction coefficient) of these bands are sensitive to the molecular environment, including solvent polarity and binding to a macromolecule.
While specific UV-Vis or fluorescence studies on this compound were not found, these techniques could be applied to probe its interactions. For example, if the compound binds to a protein, changes in the local environment of the indazole chromophore could lead to a shift in its absorption spectrum (bathochromic or hypsochromic shift).
Fluorescence spectroscopy, where applicable, offers even greater sensitivity. If the compound is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a target can be used to quantify the interaction. Even if the compound itself is not fluorescent, it might quench the intrinsic fluorescence of a protein (e.g., from tryptophan residues), providing an indirect way to measure binding.
Biophysical Techniques for Target Binding Kinetics and Thermodynamics
To fully understand the interaction of a compound like this compound with a potential biological target, biophysical techniques are employed to measure the energetics and rates of binding. These methods provide quantitative data on binding affinity (K_D), association (k_on) and dissociation (k_off) rate constants, and the thermodynamic driving forces (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, yielding K_D, binding stoichiometry (n), and ΔH in a single experiment.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the precise determination of both kinetic (k_on, k_off) and affinity (K_D) constants.
Although no specific biophysical studies for this compound have been published, the application of these techniques would be a critical step in characterizing its mechanism of action if a biological target were identified.
Future Directions and Emerging Research Opportunities for 2 5 Bromo 1h Indazol 1 Yl Acetic Acid
Exploration of Novel Therapeutic Applications Beyond Current Indications
The indazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govresearchgate.net While specific indications for 2-(5-bromo-1H-indazol-1-yl)acetic acid are part of ongoing research, the broader family of indazole derivatives has established roles in diverse therapeutic areas. nih.gov Future research will likely focus on systematically screening this compound and its analogs against a wider range of diseases to uncover novel applications.
Key areas for exploration include:
Neurodegenerative Disorders: Indazole derivatives have shown potential in applications related to neurodegeneration. researchgate.netnih.gov Further investigation into the effects of this compound on pathways implicated in diseases like Parkinson's or Alzheimer's is a logical next step.
Infectious Diseases: With a demonstrated history of antibacterial and antifungal activity, indazole scaffolds are attractive candidates for developing new treatments against resistant pathogens. nih.govresearchgate.net
Metabolic Diseases: Certain indazole derivatives have been explored as potential drugs for type II diabetes, suggesting that the this compound scaffold could be modified to target metabolic pathways. austinpublishinggroup.com
Rare Diseases: High-throughput screening campaigns could reveal unexpected activity against targets associated with rare or orphan diseases, opening up new therapeutic avenues.
The structural features of the indazole ring, combined with the acetic acid moiety, provide a unique chemical profile that may interact with biological targets in novel ways, justifying its exploration beyond currently established activities. researchgate.net
Development of Targeted Delivery Systems for Indazole Acetic Acid Derivatives
A significant challenge for many small molecule drugs is achieving sufficient concentration at the target site while minimizing systemic exposure and associated side effects. The development of targeted drug delivery systems (DDS) for indazole acetic acid derivatives is a critical future direction. ijpsjournal.com These systems aim to enhance therapeutic efficacy by delivering the drug precisely to specific cells or tissues. ijpsjournal.com
Potential targeted delivery strategies include:
Liposomes and Nanoparticles: Encapsulating this compound within liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. ijpsjournal.com These carriers can be further modified with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, such as cancer cells. ijpsjournal.com
Microspheres and Hydrogels: For localized delivery, biodegradable microspheres or injectable hydrogels containing the compound could provide sustained release over an extended period, which may be beneficial for treating chronic conditions like localized inflammation.
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a flexible platform for delivering indazole derivatives to specific sites. ijpsjournal.com
| Delivery System | Potential Advantages for Indazole Acetic Acid Derivatives | Key Research Focus |
| Liposomes | Improved solubility, reduced systemic toxicity, potential for active targeting. | Formulation stability, ligand conjugation, controlled release kinetics. |
| Polymeric Nanoparticles | High drug loading capacity, protection from degradation, tunable release. | Biocompatibility of polymers, surface functionalization for targeting. |
| Niosomes | Can carry both hydrophilic and lipophilic compounds, flexible application. | Enhancing drug availability at target sites, brain-focused therapy. |
| Hydrogels | Localized and sustained drug release. | Biocompatibility, biodegradability, trigger-responsive release mechanisms. |
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. nih.govijettjournal.org For the indazole class of compounds, these computational tools offer immense potential.
Emerging applications of AI and ML include:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel indazole derivatives before they are synthesized. astrazeneca.com This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties tailored to a specific biological target. jsr.org
Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new biological targets for which indazole acetic acid scaffolds might be effective.
Molecular Dynamics Simulations: Computational techniques can simulate the binding affinity and interaction of compounds like this compound with their protein targets, providing insights into their mechanism of action and guiding structural modifications. mdpi.com
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of indazole derivatives to discover next-generation therapeutics. astrazeneca.com
Addressing Challenges in Synthetic Accessibility and Scalability for this compound Production
While numerous methods exist for synthesizing the indazole core, challenges related to efficiency, cost, and environmental impact remain, particularly for large-scale production. nih.gov The synthesis of specifically substituted derivatives like this compound requires robust and scalable chemical processes.
Future research in this area will likely focus on:
Novel Catalytic Systems: Developing more efficient transition-metal catalysts (e.g., based on palladium, copper, or rhodium) or exploring metal-free reaction pathways to improve yields and reduce costs. nih.govmdpi.com
Process Optimization: Transitioning from batch processing to continuous flow chemistry could enhance safety, consistency, and throughput for the synthesis of indazole intermediates.
Greener Chemistry: Designing synthetic routes that use less hazardous solvents, reduce the number of steps, and generate less waste is crucial for sustainable manufacturing. A recently developed method for producing indazole acetic acids involves a novel cascade N-N bond-forming reaction, offering a valuable strategy for creating these scaffolds. researchgate.net
Substrate Scope Expansion: Improving synthetic methods to tolerate a wider range of functional groups will facilitate the rapid creation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Overcoming these synthetic hurdles is essential for the clinical and commercial viability of any promising therapeutic candidate from this class. researchgate.net
Unexplored Biological Targets and Mechanistic Pathways for Indazole Acetic Acid Scaffolds
The indazole scaffold is known to interact with a variety of biological targets, demonstrating its privileged status in drug design. nih.gov However, the full spectrum of its molecular interactions remains to be elucidated. A key area of future research is the systematic exploration of new targets and mechanistic pathways for indazole acetic acid derivatives.
| Known Target Class | Specific Examples for Indazole Derivatives | Potential for Future Exploration |
| Protein Kinases | ALK, EGFR, FGFR, LRRK2, Pim Kinases nih.govnih.gov | Screening against the broader human kinome to identify novel inhibitors. |
| Epigenetic Targets | Histone Deacetylases (HDACs) nih.gov | Investigating effects on other epigenetic modifiers like methyltransferases or bromodomains. |
| Enzymes | Monoamine Oxidase B (MAO-B), Peptidylarginine Deiminase 4 (PAD4) nih.govnih.gov | Exploring inhibition of other metabolic or signaling enzymes. |
| Receptors | Glucocorticoid Receptor (GR), 5-HT receptors nih.govaustinpublishinggroup.com | High-throughput screening against diverse receptor families (e.g., GPCRs, nuclear receptors). |
Future research will employ techniques such as:
Phenotypic Screening: Testing compounds in cell-based assays without a preconceived target to identify novel biological effects.
Chemoproteomics: Using chemical probes based on the indazole acetic acid scaffold to identify its binding partners directly in complex biological systems.
Transcriptomics and Metabolomics: Analyzing how treatment with this compound alters gene expression and metabolic profiles to uncover its downstream effects and mechanisms of action.
This unbiased approach could reveal unexpected therapeutic opportunities and deepen the understanding of how this class of compounds functions at a molecular level.
Advanced Bioisosteric Replacements of the Bromo-Indazole-Acetic Acid Motif
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. drughunter.com For this compound, each component of its structure—the bromo substituent, the indazole core, and the acetic acid side chain—can be systematically replaced with bioisosteres.
Potential bioisosteric modifications include:
Bromo Group Replacement: The bromine atom can be replaced with other halogens (Cl, F) or groups like trifluoromethyl (CF3) or cyano (CN) to modulate electronic properties and lipophilicity.
Indazole Core Analogs: While the indazole itself is often considered a privileged scaffold, it can sometimes be a bioisosteric replacement for other groups, such as a catechol moiety. cambridgemedchemconsulting.comgoogle.com Conversely, exploring related bicyclic heterocycles like benzimidazoles or indoles could yield compounds with different biological profiles.
Acetic Acid Bioisosteres: The carboxylic acid group is frequently replaced to improve cell permeability and oral bioavailability. Common bioisosteres include tetrazoles, acyl sulfonamides, and various acidic heterocycles like 1,2,4-oxadiazoles. nih.govdrughunter.com These replacements can mimic the acidity and hydrogen bonding capabilities of the original carboxylic acid while offering improved drug-like properties. drughunter.com
Systematic application of these bioisosteric strategies will be crucial for optimizing lead compounds derived from the this compound template.
Q & A
Q. What are the optimized synthetic routes for 2-(5-bromo-1H-indazol-1-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves bromination of indazole precursors followed by acetic acid side-chain introduction. For example, bromination of 1H-indazole derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) achieves regioselectivity at the 5-position . Subsequent alkylation with chloroacetic acid derivatives or coupling via nucleophilic substitution (e.g., using potassium carbonate as a base in DMF) attaches the acetic acid moiety. Yields vary (40–75%) depending on solvent purity, temperature, and catalyst use .
Q. How can researchers validate the purity and structural identity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 254 nm; retention time ~8.2 minutes .
- NMR : Key signals include a singlet at δ 4.8 ppm (CH₂COO⁻) and aromatic protons at δ 7.2–8.1 ppm (indazole ring) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 255.07) confirms molecular weight .
Q. What are the solubility and storage recommendations for this compound?
The compound is sparingly soluble in water but dissolves in DMSO (up to 10 mM). Store at 2–8°C in airtight, moisture-free containers to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound?
- Target Identification : Perform molecular docking using PDB entries (e.g., 2SX ligand) to predict interactions with enzymes like kinases or bromodomains .
- In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values with structurally related compounds (e.g., 5-chloro or 6-bromo analogs) .
Q. What analytical strategies resolve contradictions in reported synthetic yields or spectral data?
- Reproducibility Checks : Replicate reactions under inert atmospheres (argon) to minimize side reactions from moisture/oxygen .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm regiochemistry and X-ray crystallography (as in Acta Cryst. E reports) for absolute configuration .
Q. How does the compound’s stability vary under physiological conditions?
Q. What computational tools model the compound’s reactivity or pharmacokinetics?
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic sites for further functionalization .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.1) and potential CYP3A4 metabolism .
Methodological Considerations
Q. How to optimize regioselectivity in bromination reactions for indazole derivatives?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct bromination to the 5-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination kinetics .
Q. What strategies mitigate impurities like dehalogenated byproducts or positional isomers?
Q. How to design structure-activity relationship (SAR) studies for indazole-acetic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
